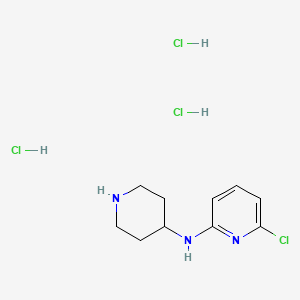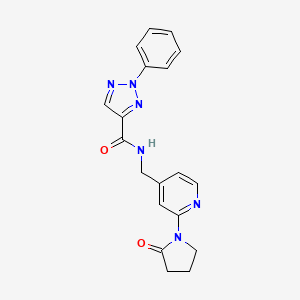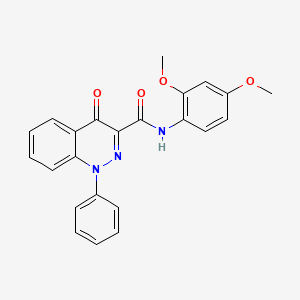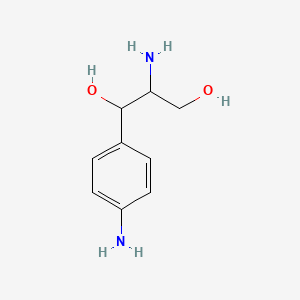
N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential applications in the field of medicine. In
Scientific Research Applications
1. Antimicrobial and Antioxidant Activity
Compounds similar to N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have been studied for their potential in antimicrobial and antioxidant applications. For instance, new thiophene-1,2,4-triazole-5(3)-ones and their derivatives showed significant antimicrobial and antioxidant activities, highlighting the potential of such compounds in treating bacterial infections and reducing oxidative stress (Ünver et al., 2014).
2. Antitumor Activity
Research has been conducted on the antitumor activity of similar compounds. For example, some derivatives have shown promising results against Ehrlich ascites carcinoma cell lines and breast cancer MCF-7 cells, indicating the potential of these compounds in cancer treatment (Khalifa et al., 2015).
3. Antileishmanial Activity
Certain derivatives of 1,2,4-triazole, which are structurally related to the compound , have shown considerable antileishmanial activity. This suggests that compounds like N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide could be effective in treating Leishmaniasis, a tropical disease caused by Leishmania parasites (Süleymanoğlu et al., 2017).
4. Dyeing and Biological Active Fabric Applications
These compounds have also been applied in the field of textile dyeing, producing colored polyester fibers that could be used as sterile and/or biologically active fabrics in various life applications. This demonstrates the versatility of these compounds beyond pharmaceutical uses (Khalifa et al., 2015).
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c19-12(14-6-9-2-1-5-20-9)10-3-4-11(17-16-10)18-8-13-7-15-18/h1-5,7-8H,6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBIYYFJKUFJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2434630.png)
![(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2434631.png)
![(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B2434632.png)
![N-(2-chlorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2434637.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2434638.png)

![8-(Butan-2-ylthio)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2434641.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2434644.png)

![Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2434646.png)

![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)
